molecular formula C8H7F2N3 B12313133 1-[(1S)-1-azidoethyl]-2,4-difluorobenzene

1-[(1S)-1-azidoethyl]-2,4-difluorobenzene

Cat. No.: B12313133
M. Wt: 183.16 g/mol
InChI Key: JAEGWSJEPSPNCH-YFKPBYRVSA-N
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Description

1-[(1S)-1-azidoethyl]-2,4-difluorobenzene is an organic compound with the molecular formula C8H7F2N3 It is characterized by the presence of an azido group (-N3) attached to an ethyl group, which is further connected to a difluorobenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1S)-1-azidoethyl]-2,4-difluorobenzene typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This may include continuous flow reactions, use of more efficient catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[(1S)-1-azidoethyl]-2,4-difluorobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Reducing agents like LiAlH4 or hydrogen gas with a palladium catalyst.

    Cycloaddition: Alkynes in the presence of a copper(I) catalyst for click chemistry.

Major Products

    Substitution: Formation of substituted derivatives with amines or thiols.

    Reduction: Formation of 1-[(1S)-1-aminoethyl]-2,4-difluorobenzene.

    Cycloaddition: Formation of 1,2,3-triazole derivatives.

Scientific Research Applications

1-[(1S)-1-azidoethyl]-2,4-difluorobenzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in bioconjugation techniques, such as click chemistry, to label biomolecules.

    Medicine: Potential use in drug discovery and development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(1S)-1-azidoethyl]-2,4-difluorobenzene depends on the specific chemical reactions it undergoes. For example, in click chemistry, the azido group reacts with alkynes to form stable triazole rings. This reaction is highly specific and efficient, making it useful for labeling and tracking biomolecules in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(1S)-1-azidoethyl]-2,4-difluorobenzene is unique due to the specific arrangement of the azido and difluorobenzene groups, which confer distinct reactivity and properties. This makes it particularly useful in applications requiring precise chemical modifications and labeling.

Properties

Molecular Formula

C8H7F2N3

Molecular Weight

183.16 g/mol

IUPAC Name

1-[(1S)-1-azidoethyl]-2,4-difluorobenzene

InChI

InChI=1S/C8H7F2N3/c1-5(12-13-11)7-3-2-6(9)4-8(7)10/h2-5H,1H3/t5-/m0/s1

InChI Key

JAEGWSJEPSPNCH-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1)F)F)N=[N+]=[N-]

Canonical SMILES

CC(C1=C(C=C(C=C1)F)F)N=[N+]=[N-]

Origin of Product

United States

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